Mmb-fubica

Vue d'ensemble

Description

MMB-FUBICA: est un cannabinoïde synthétique qui est classé structurellement comme un composé à base d'indazole. Il est connu pour son activité agoniste puissante aux récepteurs cannabinoïdes, en particulier les récepteurs CB1 et CB2 . Le composé est souvent utilisé comme un étalon de référence analytique dans la recherche médico-légale et toxicologique .

Mécanisme D'action

Mode of Action

Given its structural similarity to other indole derivatives, it may interact with its targets in a manner similar to these compounds .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that this compound may affect multiple biochemical pathways.

Result of Action

Given its structural similarity to other indole derivatives, it may have similar effects .

Analyse Biochimique

Biochemical Properties

It is known that indole derivatives, such as this compound, can interact with multiple receptors in the body . These interactions can influence a variety of biochemical reactions, potentially leading to the diverse biological activities associated with these compounds .

Cellular Effects

It is known that synthetic cannabinoids can have a significant impact on cellular function . They can influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that synthetic cannabinoids can bind to cannabinoid receptors in the brain, mimicking the effects of natural cannabinoids . This can lead to changes in gene expression and enzyme activity

Metabolic Pathways

It is known that synthetic cannabinoids can be metabolized by enzymes in the liver

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de MMB-FUBICA implique plusieurs étapes clés :

Formation du noyau d'indazole : Le noyau d'indazole est synthétisé par une réaction de cyclisation impliquant un dérivé d'hydrazine et un composé carbonylé approprié.

Introduction du groupe fluorophényle : Le groupe fluorophényle est introduit par une réaction de substitution nucléophile.

Couplage avec l'ester méthylique de valine : La dernière étape consiste à coupler le dérivé d'indazole avec l'ester méthylique de valine par une formation de liaison amide.

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Les solvants couramment utilisés comprennent le diméthylformamide, le diméthylsulfoxyde et l'éthanol .

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : MMB-FUBICA peut subir des réactions d'oxydation, en particulier au niveau du noyau d'indazole et du groupe fluorophényle.

Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carbonyle, le convertissant en alcool.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe fluorophényle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme le méthylate de sodium et le tert-butylate de potassium sont employés.

Produits principaux :

Oxydation : Dérivés oxydés du noyau d'indazole et du groupe fluorophényle.

Réduction : Formes réduites du groupe carbonyle.

Substitution : Dérivés substitués au niveau du groupe fluorophényle.

Applications de recherche scientifique

Chimie : This compound est utilisé comme étalon de référence en chimie analytique pour l'identification et la quantification des cannabinoïdes synthétiques dans divers échantillons .

Biologie : En recherche biologique, this compound est étudié pour son interaction avec les récepteurs cannabinoïdes et ses effets sur les voies de signalisation cellulaire .

Médecine : Bien qu'il ne soit pas utilisé en clinique, this compound est étudié pour ses effets thérapeutiques potentiels et ses propriétés toxicologiques .

Industrie : Dans l'industrie médico-légale, this compound est utilisé pour le développement de méthodes de détection des cannabinoïdes synthétiques dans des échantillons biologiques .

Mécanisme d'action

This compound exerce ses effets en agissant comme un agoniste complet aux récepteurs cannabinoïdes CB1 et CB2. Lorsqu'il se lie à ces récepteurs, il active les voies de signalisation intracellulaires, ce qui conduit à divers effets physiologiques et neurologiques. La forte affinité du composé pour ces récepteurs en fait un cannabinoïde synthétique puissant .

Applications De Recherche Scientifique

Chemistry: MMB-FUBICA is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in various samples .

Biology: In biological research, this compound is studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways .

Medicine: While not used clinically, this compound is researched for its potential therapeutic effects and toxicological properties .

Industry: In the forensic industry, this compound is utilized for the development of detection methods for synthetic cannabinoids in biological samples .

Comparaison Avec Des Composés Similaires

Composés similaires :

AMB-FUBINACA : Un autre cannabinoïde synthétique à base d'indazole avec une affinité et des effets récepteurs similaires.

ADB-FUBINACA : Connu pour sa forte puissance et sa structure chimique similaire.

MDMB-FUBICA : Partage des similitudes structurales et une activité réceptrice.

Unicité : MMB-FUBICA est unique en raison de ses modifications structurales spécifiques, qui confèrent des propriétés pharmacocinétiques et pharmacodynamiques distinctes. Sa forte affinité pour les récepteurs cannabinoïdes et ses voies métaboliques spécifiques le différencient des autres cannabinoïdes synthétiques .

Activité Biologique

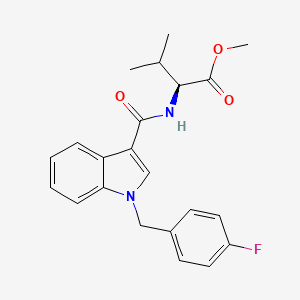

MMB-FUBICA, chemically known as methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3-methyl butanoate, is a synthetic cannabinoid that has garnered attention for its potent biological activity, particularly its interaction with cannabinoid receptors. This article synthesizes current research findings, case studies, and pharmacological data concerning the biological activity of this compound.

This compound belongs to a class of compounds known as synthetic cannabinoids (SCs), which are designed to mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The compound exhibits high affinity for the cannabinoid receptor type 1 (CB1R), which is primarily responsible for the psychoactive effects associated with cannabis use.

- Chemical Formula : C₁₈H₁₈F₁N₃O₂

- Molecular Weight : 325.35 g/mol

- Binding Affinity : Ki = 58 ± 19 nM for CB1R

- Efficacy : EC50 = 15.6 ± 5.2 nM, with a maximal effect (% CP55,940 max) of 98.7 ± 6.5% .

In Vitro Studies

In vitro studies have demonstrated that this compound acts as a potent agonist at the CB1 receptor. The binding affinity and functional activation suggest that it has a stronger effect than THC in certain assays:

| Parameter | This compound | THC |

|---|---|---|

| Binding Affinity (Ki) | 58 ± 19 nM | Not specified |

| Efficacy (EC50) | 15.6 ± 5.2 nM | Not specified |

| Maximal Effect (%) | 98.7 ± 6.5% | 100% |

In drug discrimination assays, this compound fully substituted for THC in mice trained to recognize THC's effects, indicating its potential for similar psychoactive effects .

In Vivo Studies

Research has shown that this compound induces significant physiological changes in animal models:

- Hypothermia : All tested SCs, including this compound, produced hypothermia with a faster onset compared to THC.

- Behavioral Effects : Mice exhibited dose-dependent responses consistent with THC-like effects .

Case Studies and Clinical Implications

Several case studies have reported adverse effects and fatalities associated with the use of this compound and other synthetic cannabinoids:

- A notable outbreak in Auckland linked multiple deaths to synthetic cannabinoids, including this compound. Toxicological analyses revealed high concentrations of the substance in postmortem samples .

- In a retrospective study, this compound was identified among substances contributing to severe intoxications and fatalities, emphasizing the need for monitoring and regulation .

Toxicokinetics and Metabolism

The metabolism of this compound is crucial for understanding its biological activity and potential toxicity:

Propriétés

IUPAC Name |

methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3/c1-14(2)20(22(27)28-3)24-21(26)18-13-25(19-7-5-4-6-17(18)19)12-15-8-10-16(23)11-9-15/h4-11,13-14,20H,12H2,1-3H3,(H,24,26)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQOGZPXNJSYDW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.